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Abstract
Vamagloxistat (BBP-711) is an investigational, orally administered small molecule inhibitor of

glycolate oxidase (GO) in development by Cantero Therapeutics, a subsidiary of BridgeBio

Pharma. It is being evaluated for the treatment of Primary Hyperoxaluria Type 1 (PH1) and

recurrent kidney stones, conditions characterized by the overproduction of oxalate. By targeting

GO, Vamagloxistat aims to reduce the metabolic production of glyoxylate, a direct precursor to

oxalate, thereby mitigating the pathophysiology of these diseases. This technical guide

provides a comprehensive timeline of Vamagloxistat's discovery and development, details its

mechanism of action, and summarizes key preclinical and clinical data.

Discovery and Preclinical Development
While a specific discovery date for Vamagloxistat has not been publicly disclosed, its

development emerged from an iterative synthesis and structure-activity relationship (SAR)

study of over 50 inhibitors of glycolate oxidase. This process identified Vamagloxistat as a

potent and selective candidate with drug-like properties suitable for clinical development.

Preclinical Efficacy
Vamagloxistat demonstrated significant promise in preclinical studies, which included in vitro

enzymatic assays, cell-based models, and in vivo studies using a mouse model of Primary
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Hyperoxaluria Type 1.

In Vitro Studies: Vamagloxistat has shown potent inhibition of glycolate oxidase from multiple

species. Key findings include its strong binding affinity to the human form of the enzyme.

Table 1: In Vitro Activity of Vamagloxistat

Parameter Species Value

IC50 Human 15.4 nM

Rat 22.4 nM

Mouse 149 nM

KD Human GO1 6.31 nM

Rat GO2 12.8 nM

IC50: Half-maximal inhibitory concentration. KD: Dissociation constant.

In cell-based assays using primary hepatocytes from a hyperoxaluric mouse model (Agxt−/−),

Vamagloxistat demonstrated a concentration-dependent inhibition of oxalate production.

Table 2: Inhibition of Oxalate Production in Agxt−/− Hepatocytes

Time Point IC50

24 hours 24.2 nM

48 hours 42.9 nM

In Vivo Studies: The efficacy of Vamagloxistat was evaluated in an Agxt−/− mouse model,

which mimics the genetic defect in PH1. Oral administration of Vamagloxistat led to a

significant reduction in urinary oxalate levels.

Table 3: In Vivo Efficacy of Vamagloxistat in Agxt−/− Mice
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Dose Duration
Maximum
Reduction in
Urinary Oxalate

Maximum
Inhibition of GO
Activity

7 mg/kg 5 days 60% >88%

Experimental Protocols
In Vitro Enzyme Inhibition Assay: The inhibitory activity of Vamagloxistat on glycolate oxidase

was determined by measuring the conversion of glycolate to oxalate using purified human,

mouse, and rat HAOX1 enzymes. The reaction progress was monitored, and the IC50 values

were calculated from the dose-response curves.

Surface Plasmon Resonance (SPR) for Binding Affinity: The direct binding of Vamagloxistat to
immobilized purified human glycolate oxidase (hGO) was assessed using SPR. This technique

measures the change in the refractive index at the surface of a sensor chip as the analyte

(Vamagloxistat) flows over it, allowing for the determination of the dissociation constant (KD).

In Vivo Efficacy Study in Agxt−/− Mouse Model:

Animal Model:Agxt−/− mice, which lack the alanine-glyoxylate aminotransferase enzyme,

were used as a model for PH1.

Dosing: Vamagloxistat was administered to the mice via oral gavage at various doses.

Sample Collection: Urine samples were collected from the mice over a specified period to

measure oxalate levels.

Analysis: Urinary oxalate concentration was quantified to determine the extent of reduction

following treatment with Vamagloxistat.

Clinical Development
BridgeBio Pharma has advanced Vamagloxistat into clinical trials to evaluate its safety,

tolerability, pharmacokinetics, and pharmacodynamics in humans.

Phase 1 Clinical Trial
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A Phase 1, randomized, double-blind, placebo-controlled, single and multiple-ascending dose

study (NCT04876924) was conducted in 92 healthy adult volunteers. The trial was initiated on

April 29, 2021, and was completed on February 27, 2022.

Key Findings:

Safety and Tolerability: Vamagloxistat was well-tolerated at single doses ranging from 40 to

3,000 mg and multiple doses from 75 to 1000 mg. Treatment-emergent adverse events were

infrequent and of mild to moderate severity.[1]

Pharmacokinetics: The drug was rapidly absorbed, with a time to maximum concentration of

approximately 2.5 hours and an elimination half-life of about 26 hours, supporting the

potential for once-daily dosing.[1]

Pharmacodynamics: Vamagloxistat demonstrated a rapid and clinically meaningful increase

in plasma glycolate levels, 10-15 times above baseline, indicating successful target

engagement and inhibition of glycolate oxidase.[1] PK-PD modeling predicted that near-

complete inhibition (>95%) of GO could be sustained throughout the dosing period.[1]

Table 4: Phase 1 Clinical Trial (NCT04876924) Summary

Parameter Details

ClinicalTrials.gov ID NCT04876924

Phase 1

Study Design
Randomized, Double-Blinded, Placebo-

Controlled, Ascending Dose

Number of Participants 92

Status Completed

Start Date April 29, 2021

Completion Date February 27, 2022

Planned Phase 2/3 Clinical Trial
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Following the positive results from the Phase 1 study, BridgeBio announced its intention to

initiate a pivotal Phase 2/3 clinical trial of Vamagloxistat in patients with Primary Hyperoxaluria

Type 1 by the end of 2022.[2] A Phase 2 proof-of-concept study in adult recurrent kidney stone

formers was also planned to commence around the same time.[2]

The proposed design for the Phase 2/3 trial in PH1 is a two-part study:

Part A: A dose-finding portion to determine a safe and effective dose.

Part B: A randomized, placebo-controlled segment to evaluate the efficacy of the selected

dose.[2]

The primary endpoint is expected to be the change from baseline in 24-hour urinary oxalate

excretion.[2] As of the latest available information, the commencement and current status of

these trials have not been publicly updated.

Mechanism of Action and Signaling Pathway
Vamagloxistat's therapeutic approach is based on substrate reduction therapy. In Primary

Hyperoxaluria Type 1, a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT)

leads to an accumulation of glyoxylate, which is then converted to oxalate. Vamagloxistat
inhibits glycolate oxidase (GO), the enzyme responsible for converting glycolate to glyoxylate.

By blocking this step, Vamagloxistat reduces the amount of glyoxylate available for conversion

to oxalate, thus lowering overall oxalate production.
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Vamagloxistat's Mechanism of Action.
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Vamagloxistat Development Timeline.

Conclusion
Vamagloxistat represents a promising oral therapeutic candidate for the treatment of Primary

Hyperoxaluria Type 1 and recurrent kidney stones. Its targeted mechanism of action, potent

preclinical efficacy, and favorable safety and pharmacokinetic profile in Phase 1 clinical studies

provide a strong rationale for its continued development. The planned Phase 2/3 clinical trial

will be crucial in determining its efficacy and safety in the patient population and its potential to

address a significant unmet medical need. Further updates on the progress of the clinical

development program are anticipated.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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